molecular formula C19H18F2 B14329769 1,2-Difluoro-4-[(4-pentylphenyl)ethynyl]benzene CAS No. 109970-66-3

1,2-Difluoro-4-[(4-pentylphenyl)ethynyl]benzene

Cat. No.: B14329769
CAS No.: 109970-66-3
M. Wt: 284.3 g/mol
InChI Key: ROMPJOXRKWMSCP-UHFFFAOYSA-N
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Description

1,2-Difluoro-4-[(4-pentylphenyl)ethynyl]benzene is an organic compound with the molecular formula C19H18F2 It is a derivative of benzene, featuring two fluorine atoms and a pentylphenyl group attached via an ethynyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Difluoro-4-[(4-pentylphenyl)ethynyl]benzene typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1,2-Difluoro-4-[(4-pentylphenyl)ethynyl]benzene undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the carbon atoms.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) and bases (e.g., sodium hydroxide) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the fluorine atoms.

Scientific Research Applications

1,2-Difluoro-4-[(4-pentylphenyl)ethynyl]benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-Difluoro-4-[(4-pentylphenyl)ethynyl]benzene involves its interaction with specific molecular targets. The ethynyl linkage and fluorine atoms play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Difluoro-4-[(4-pentylphenyl)ethynyl]benzene is unique due to the combination of fluorine atoms and the ethynyl linkage, which imparts distinct chemical and physical properties. These features make it valuable for specific applications in research and industry.

Properties

CAS No.

109970-66-3

Molecular Formula

C19H18F2

Molecular Weight

284.3 g/mol

IUPAC Name

1,2-difluoro-4-[2-(4-pentylphenyl)ethynyl]benzene

InChI

InChI=1S/C19H18F2/c1-2-3-4-5-15-6-8-16(9-7-15)10-11-17-12-13-18(20)19(21)14-17/h6-9,12-14H,2-5H2,1H3

InChI Key

ROMPJOXRKWMSCP-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=C(C=C1)C#CC2=CC(=C(C=C2)F)F

Origin of Product

United States

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